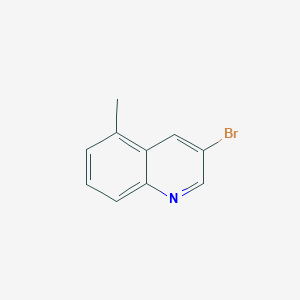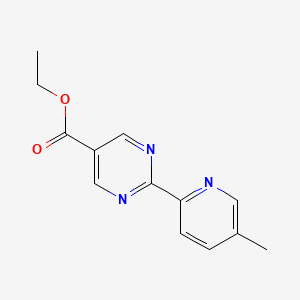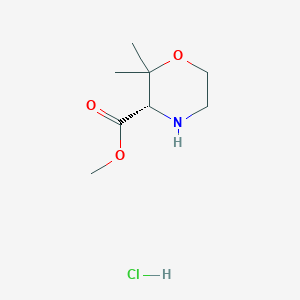![molecular formula C7H3Cl2N3 B11791033 2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
2,5-Dichloropyrido[2,3-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloropyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their unique structure, which includes two adjacent nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dichloropyridine with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2,5-Dichloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,5-Dichloropyrido[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism by which 2,5-Dichloropyrido[2,3-d]pyridazine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: A similar heterocycle with nitrogen atoms at positions 1 and 3.
Pyrazine: Another related compound with nitrogen atoms at positions 1 and 4.
Uniqueness
2,5-Dichloropyrido[2,3-d]pyridazine is unique due to the presence of chlorine atoms at positions 2 and 5, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
特性
分子式 |
C7H3Cl2N3 |
|---|---|
分子量 |
200.02 g/mol |
IUPAC名 |
2,5-dichloropyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-2-1-4-5(11-6)3-10-12-7(4)9/h1-3H |
InChIキー |
MRXMFJTUYNZFIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=CN=NC(=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)

![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)






![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)
